

N → Si transannular dative bond in Methylsilatrane

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Compound of Interest

Compound Name: Methylsilatrane

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An In-Depth Technical Guide to the N → Si Transannular Dative Bond in **Methylsilatrane**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silatranes are a unique class of tricyclic organosilicon compounds characterized by a hypervalent, pentacoordinate silicon atom. This structural motif arises from a transannular dative bond between a bridgehead nitrogen atom and the silicon atom (N → Si).

Methylsilatrane (1-methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane) serves as a archetypal example for studying this interaction. The N → Si bond significantly influences the molecule's geometry, reactivity, and biological properties, making it a subject of extensive research.^{[1][2]} This guide provides a comprehensive technical overview of the N → Si dative bond in **methylsilatrane**, focusing on its structural, spectroscopic, and computational characterization, supplemented with detailed experimental protocols.

Molecular Structure and Bonding

The defining feature of **methylsilatrane** is the intramolecular dative bond where the nitrogen's lone pair of electrons donates into a vacant orbital of the silicon atom.^{[1][2]} This interaction forces the silicon atom into a distorted trigonal-bipyramidal (TBP) geometry. The methyl group and the donor nitrogen atom occupy the axial positions, while the three oxygen atoms lie in the equatorial plane.^{[1][2]}

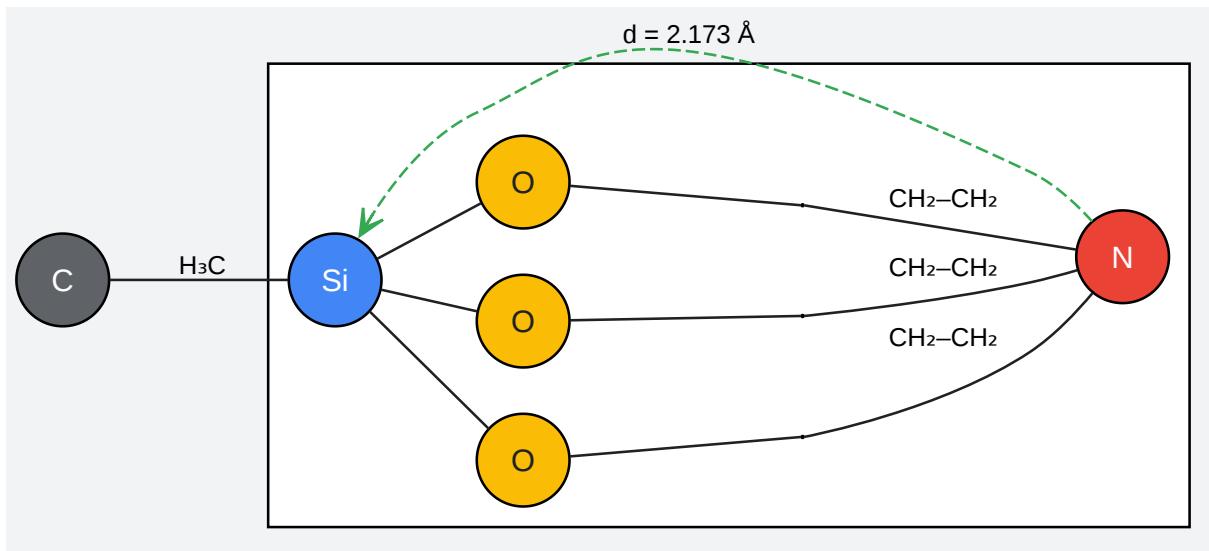
The strength and length of this N → Si bond are highly sensitive to the electronic properties of the substituent on the silicon atom and the physical state of the molecule. Gas-phase electron diffraction studies have shown that the N → Si bond is longer in the gaseous state compared to the solid state, highlighting the influence of crystal packing forces which tend to shorten the bond.^[3]

Quantitative Structural Data

The precise geometric parameters of **methylsilatrane** have been determined primarily through single-crystal X-ray diffraction. The key quantitative data are summarized below.

Parameter	Value (Solid State)	Value (Gas Phase)
Bond Lengths (Å)		
N → Si (dative bond)	2.173 ^[1]	~2.23 (longer) ^[3]
Si-C	1.89 (typical)	Not specified
Si-O (average)	1.67 (typical) ^[4]	1.648 ^[2]
N-C (average)	1.47 (typical) ^[4]	1.443 ^[2]
Bond Angles (°)		
C-Si-N	~180 (axial-axial)	Not specified
O-Si-O (equatorial)	~120 (distorted)	116.3 ^[2]
N-Si-O (axial-equatorial)	~82 (distorted)	78.8 ^[2]

Note: Typical values are derived from closely related silatrane structures in the absence of a complete primary report for **methylsilatrane** under the search scope.



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Figure 1: Molecular structure of **methylsilatrane** with the N → Si dative bond.

Spectroscopic and Computational Characterization

Spectroscopic techniques, particularly NMR, and computational chemistry provide deep insights into the electronic environment and the nature of the N → Si bond.

NMR Spectroscopy

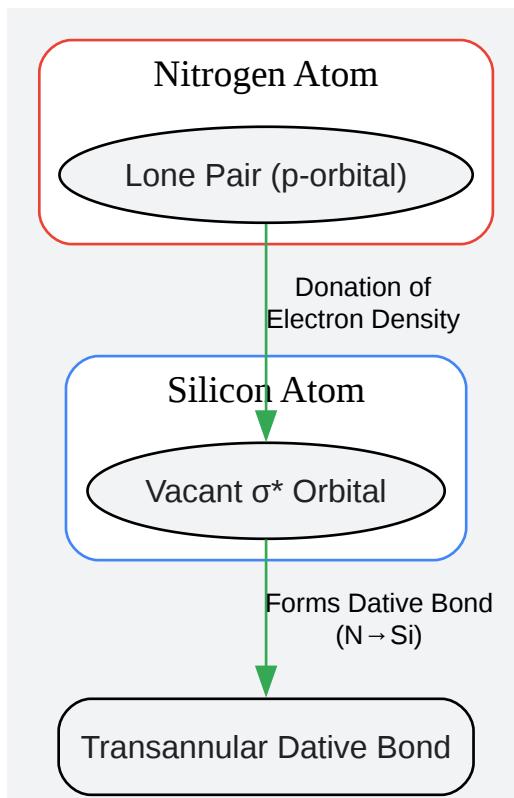
¹⁵N and ²⁹Si NMR spectroscopy are exceptionally sensitive to the electronic environment of the nitrogen and silicon atoms. The chemical shifts are a direct probe of the strength of the N → Si interaction.

Nucleus	Chemical Shift (δ)	Solvent
²⁹ Si	-69.7 ppm	[D6]DMSO
¹⁵ N	-352.4 ppm	Solid State

The significant upfield shift of the ²⁹Si signal compared to tetracoordinate silanes is a hallmark of the pentacoordinate environment. Similarly, the ¹⁵N chemical shift reflects the involvement of the nitrogen lone pair in the dative bond.

Computational Analysis (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational method used to analyze the electron density ($\rho(r)$) and characterize chemical bonds. Analysis at the bond critical point (BCP) between the nitrogen and silicon atoms reveals the nature of the interaction.



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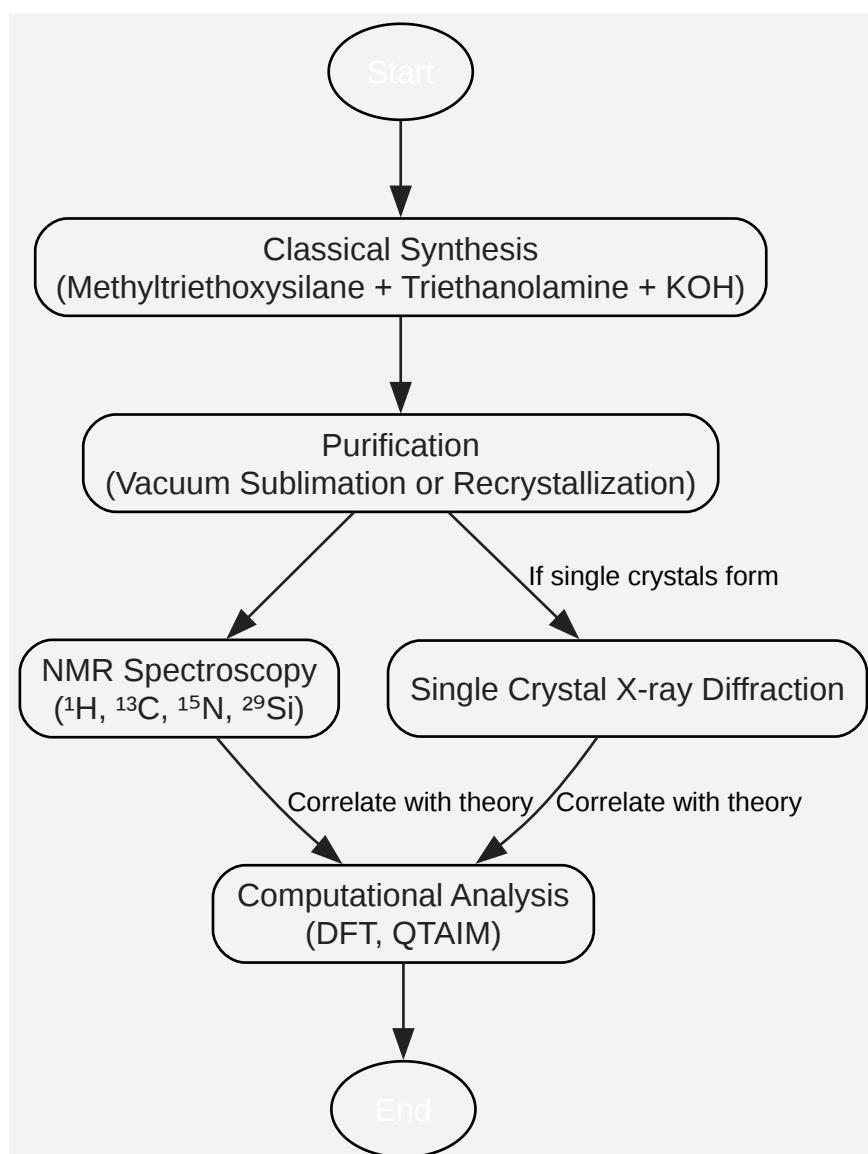
Figure 2: Conceptual diagram of $N \rightarrow Si$ dative bond formation.

QTAIM Parameter at N-Si BCP	Typical Value for Silatranes	Interpretation
Electron Density ($\rho(r)$)	~0.05 e/ a_0^3	Low density, indicative of a non-covalent (closed-shell) interaction.[5]
Laplacian of $\rho(r)$ ($\nabla^2\rho(r)$)	Positive (~0.15 e/ a_0^5)	Positive value signifies charge depletion, characteristic of ionic or dative bonds.[5]

The low electron density and positive Laplacian at the N → Si bond critical point provide clear evidence that the bond has significant ionic character and is distinct from a traditional covalent bond.^[5] The bond dissociation energy, while not definitively calculated for **methylsilatrane**, can be estimated from the potential energy density at the BCP and is known to be weaker than typical Si-N covalent bonds. The N → Si bond in 1-hydrosilatrane is estimated to be approximately 5 kcal/mol stronger than in **methylsilatrane**.^[1]

Experimental Protocols

The synthesis and characterization of **methylsilatrane** require specific experimental conditions to ensure purity and accurate analysis.



[Click to download full resolution via product page](#)**Figure 3:** Experimental workflow for **methylsilatrane** analysis.

Classical Synthesis of Methylsilatrane

This protocol describes the synthesis from methyltriethoxysilane and triethanolamine using a base catalyst.

- Reagents and Glassware:

- Methyltriethoxysilane
- Triethanolamine
- Potassium Hydroxide (KOH)
- Anhydrous Toluene
- Anhydrous Hexane
- All glassware must be oven-dried to be free of moisture. The reaction should be conducted under an inert atmosphere (e.g., dry nitrogen or argon).

- Procedure:

1. To a two-necked round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add triethanolamine (1 equivalent) and anhydrous toluene.
2. Add methyltriethoxysilane (1 equivalent) to the solution.
3. Add a catalytic amount of powdered KOH.
4. Heat the reaction mixture to reflux. The ethanol byproduct will be azeotropically removed with toluene and collected in the Dean-Stark trap.
5. Monitor the reaction progress by observing the amount of ethanol collected. The reaction is typically complete within 5-6 hours.

6. Once the reaction is complete, cool the mixture to room temperature.
7. Remove the toluene under reduced pressure using a rotary evaporator.
8. The crude product is a solid. Add a small amount of anhydrous hexane to the solid and stir to wash away any soluble impurities.
9. Isolate the white, crystalline **methylsilatrane** product by filtration. The product can be further purified by recrystallization from a suitable solvent or by vacuum sublimation.

Single-Crystal X-ray Diffraction (SCXRD) Protocol

This generalized protocol outlines the key steps for determining the molecular structure of small organosilicon compounds like **methylsilatrane**.

- Crystal Selection and Mounting:
 - Select a high-quality, single crystal (typically 0.1-0.3 mm in all dimensions) that is optically clear and free of cracks or defects.
 - Mount the crystal on a goniometer head using a suitable cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
- Data Collection:
 - Center the crystal in the X-ray beam of a single-crystal diffractometer equipped with a suitable X-ray source (e.g., Mo-K α or Cu-K α radiation) and a detector (e.g., CCD or CMOS).
 - Collect a series of diffraction images (frames) while rotating the crystal through a range of angles. This ensures that all unique reflections are measured.
- Data Processing and Structure Solution:
 - Integrate the raw diffraction images to determine the intensities and positions of the Bragg reflections.

- Use the collected data to determine the unit cell parameters and space group of the crystal.
- Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- Structure Refinement:
 - Refine the initial structural model against the experimental diffraction data using full-matrix least-squares methods. This process minimizes the difference between the observed structure factors and those calculated from the model.
 - Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
 - The final refined structure provides precise bond lengths, bond angles, and atomic coordinates.

¹⁵N and ²⁹Si NMR Spectroscopy Protocol

Acquiring high-quality NMR spectra for these nuclei requires specific considerations due to their low natural abundance, and for ²⁹Si, long relaxation times (T_1) and a negative Nuclear Overhauser Effect (NOE).

- Sample Preparation:
 - Dissolve the purified **methylsilatrane** in a suitable deuterated solvent (e.g., $CDCl_3$, $[D_6]DMSO$) in a standard NMR tube.
 - To shorten the long T_1 relaxation times of ²⁹Si, a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetone ($Cr(acac)_3$), can be added.
- ²⁹Si NMR Acquisition:
 - Use a high-field NMR spectrometer equipped with a broadband probe.
 - To counteract the negative NOE which can null or invert the signal, use an inverse-gated decoupling pulse sequence. This sequence applies proton decoupling only during the

acquisition time and not during the relaxation delay.

- Alternatively, use polarization transfer pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT. These sequences transfer magnetization from the abundant ^1H nuclei to the rare ^{29}Si nuclei, significantly enhancing sensitivity and allowing for shorter repetition times dictated by the proton T_1 .
- Reference the spectrum to an external standard, typically tetramethylsilane (TMS) at 0.0 ppm.

- ^{15}N NMR Acquisition:
 - ^{15}N also has low natural abundance and sensitivity. Indirect detection methods are preferred.
 - Use a gradient-selected Heteronuclear Multiple Bond Correlation (gHMBC) or Heteronuclear Single Quantum Coherence (HSQC) experiment. These 2D experiments correlate the ^{15}N nucleus with nearby protons (typically over 2-3 bonds for HMBC).
 - The chemical shift in the indirect dimension corresponds to the ^{15}N frequency. This method is far more sensitive than direct 1D detection.
 - Reference the spectrum to an external standard, such as liquid ammonia (0 ppm) or nitromethane (-380.5 ppm).

Conclusion

The $\text{N} \rightarrow \text{Si}$ transannular dative bond is the central feature governing the structure and properties of **methylsilatrane**. Its characterization through a combination of X-ray diffraction, multinuclear NMR spectroscopy, and quantum chemical calculations reveals a pentacoordinate silicon center with a bond that exhibits significant ionic character. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers engaged in the study of hypervalent silicon compounds and their potential applications in materials science and drug development.

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